molecular formula C9H4F5N B1301769 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile CAS No. 240800-44-6

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1301769
CAS No.: 240800-44-6
M. Wt: 221.13 g/mol
InChI Key: SNKKNZSEHMTPEK-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 2,3-difluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetonitrile group yields carboxylic acids, while reduction yields primary amines .

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKKNZSEHMTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371824
Record name 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240800-44-6
Record name 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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